CEP-40783

Overview

Description

CEP-40783 (also known as RXDX-106) is a potent, selective, and orally available dual inhibitor of AXL and c-Met receptor tyrosine kinases (RTKs). It exhibits biochemical IC50 values of 7 nM (AXL) and 12 nM (c-Met) in enzymatic assays .

Preparation Methods

Chemical Synthesis and Structural Features

Molecular Architecture and Retrosynthetic Analysis

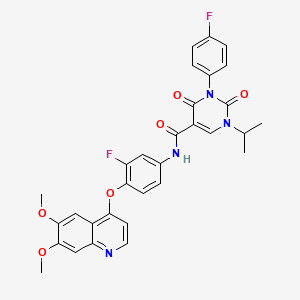

CEP-40783 (C31H26F2N4O6, MW 588.56) features a polycyclic structure with two fluorinated aromatic rings, a quinazolinone core, and an amide-linked side chain . The canonical SMILES string (O=C(C1=CN(C(C)C)C(N(C2=CC=C(F)C=C2)C1=O)=O)NC3=CC=C(OC4=CC=NC5=CC(OC)=C(OC)C=C45)C(F)=C3) suggests the following synthetic considerations:

-

Quinazolinone Core Construction : Likely via cyclization of anthranilic acid derivatives with carbamoyl chlorides or through Ullmann-type coupling for introducing substituents.

-

Fluorine Incorporation : Electrophilic fluorination or cross-coupling using fluorinated boronic acids.

-

Amide Bond Formation : Peptide coupling reagents (e.g., HATU, EDCI) for connecting the quinazolinone to the diaryl ether moiety .

Key Synthetic Challenges

-

Regioselectivity : Ensuring proper substitution patterns on the quinazolinone and aryl ether components.

-

Thermal Stability : Intermediate purification may require low-temperature crystallization due to thermally labile functional groups.

-

Chiral Centers : The isopropyl group attached to the quinazolinone nitrogen necessitates asymmetric synthesis or resolution techniques .

Formulation Development for Preclinical Studies

In Vivo Formulation Protocols

This compound’s poor aqueous solubility (7.6 mg/mL in DMSO) necessitates specialized formulations for animal studies :

| Component | Role | Volume Ratio | Notes |

|---|---|---|---|

| DMSO | Primary solvent | 10–30% | Maintains compound stability |

| PEG 300 | Co-solvent | 40–60% | Enhances bioavailability |

| Tween 80 | Surfactant | 5–10% | Reduces aggregation |

| ddH2O | Aqueous phase | Balance | Adjusts osmolarity |

Preparation Steps :

-

Sequentially add PEG 300 and Tween 80 with vortex mixing.

-

Dilute with water to final volume, ensuring clarity at each step .

Stability Considerations

Analytical Characterization

Purity Assessment

-

HPLC Conditions : C18 column, acetonitrile/water gradient, UV detection at 254 nm.

Structural Confirmation

| Technique | Critical Data Points |

|---|---|

| 1H NMR | δ 8.21 (s, quinazolinone NH), δ 1.32 (isopropyl CH3) |

| HRMS | m/z 589.1842 [M+H]+ (calc. 589.1839) |

| FT-IR | 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F) |

Scale-Up and Process Optimization

Pilot-Scale Synthesis

While detailed protocols are undisclosed, patent AU2015364437B2 implies the use of:

-

Flow Chemistry : For exothermic steps like fluorination.

-

Catalytic Asymmetric Synthesis : To control stereochemistry at the isopropyl group .

Critical Quality Attributes

| Parameter | Target | Method |

|---|---|---|

| Residual Solvents | <500 ppm DMSO | GC-MS |

| Particle Size | D90 <10 µm | Laser diffraction |

| Polymorphism | Form I (thermodynamic) | XRPD |

Chemical Reactions Analysis

Types of Reactions

RXDX-106 primarily undergoes reactions related to its function as a kinase inhibitor. These include:

Inhibition of Phosphorylation: RXDX-106 inhibits the phosphorylation of TAM receptors, which is a critical step in their activation and signaling pathways.

Binding to Kinase Domains: The compound binds to the kinase domains of TAM receptors, preventing their activation and subsequent downstream signaling.

Common Reagents and Conditions

The reactions involving RXDX-106 typically occur under physiological conditions, as the compound is designed to function within the human body. Common reagents include various buffers and solvents that maintain the stability and activity of the compound during its interaction with target kinases.

Major Products Formed

The primary product of RXDX-106’s interaction with TAM receptors is the inhibition of their phosphorylation, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation .

Scientific Research Applications

RXDX-106 has a wide range of scientific research applications, particularly in the fields of oncology and immunology:

Cancer Therapy: RXDX-106 has demonstrated significant antitumor activity in various preclinical models, making it a potential therapeutic agent for treating TAM-driven cancers

Combination Therapy: RXDX-106 has been studied in combination with immune checkpoint inhibitors, showing enhanced antitumor efficacy and improved survival outcomes in preclinical models.

Mechanism of Action

RXDX-106 exerts its effects by selectively inhibiting the TAM family of receptor tyrosine kinases. These receptors are involved in the regulation of immune responses and cancer cell survival. By binding to the kinase domains of TYRO3, AXL, and MER, RXDX-106 prevents their phosphorylation and activation. This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, survival, and immune evasion .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Kinase Selectivity : Demonstrates high selectivity against 298 kinases, with an S90 score of 0.04 (fraction of kinases inhibited >90% at 1 µM) .

- In Vitro Activity: AXL: IC50 = 0.26 nM in AXL-transfected 293GT cells . c-Met: IC50 = 6 nM in GTL-16 gastric carcinoma cells .

- In Vivo Efficacy :

- NSCLC Models : 0.3 mg/kg dose achieved >80% AXL inhibition at 6 hours; 10 mg/kg induced complete AXL inhibition for 48 hours .

- Breast Cancer Models : Reduced metastatic tumor burden by 66–118% at 30 mg/kg .

- Combination Therapy : Synergized with erlotinib in erlotinib-resistant tumors, enhancing tumor growth inhibition (TGI) .

CEP-40783 has been evaluated in clinical trials (NCT03454243) for advanced solid tumors, though development was terminated by the sponsor .

This compound belongs to the Type II MET-TKI class, which targets inactive kinase conformations. Below is a comparative analysis with other AXL/c-Met inhibitors:

Table 1: Biochemical and Cellular Activity of Selected Inhibitors

Table 2: Resistance Mutation Profiles (Ba/F3 Models)

Key Differentiators and Research Findings

A. Advantages of this compound

Dual Inhibition : Simultaneously targets AXL and c-Met, critical drivers of metastasis and resistance in NSCLC and breast cancers .

Prolonged Target Engagement: Type II mechanism ensures sustained kinase inhibition, enhancing in vivo efficacy at lower doses (e.g., 0.3 mg/kg induced tumor regression in AXL/NIH3T3 xenografts) .

Synergy with EGFR Inhibitors : Combined with erlotinib, this compound achieved superior TGI in erlotinib-sensitive models .

B. Limitations and Competitor Strengths

Foretinib : Superior against D1228X mutations due to structural interactions with MET’s solvent-front residue (G1163) .

Cabozantinib : Broader anti-angiogenic activity via VEGFR2 inhibition but lacks AXL selectivity .

C. Clinical and Preclinical Insights

- Resistance Mechanisms : Tertiary mutations (e.g., G1163X, L1195F) arise with prolonged foretinib use but remain untested for this compound .

Biological Activity

CEP-40783, also known as RXDX-106, is a potent and selective inhibitor targeting the receptor tyrosine kinases AXL and c-Met. This compound has garnered attention in cancer research due to its promising biological activity against various cancers, particularly those characterized by the overexpression of AXL and c-Met. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions as a Type II kinase inhibitor , which means it binds to the inactive form of the receptor tyrosine kinases (RTKs), stabilizing them in a conformation that prevents activation. This mechanism is crucial for its effectiveness against cancers that exhibit resistance to conventional therapies.

- Binding Affinity : The compound demonstrates an IC50 value of approximately 7 nM for AXL and 12 nM for c-Met , indicating its high potency in inhibiting these targets .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example:

- GTL-16 Gastric Carcinoma Cells : this compound exhibited an IC50 of 6 nM , significantly impacting cell viability and proliferation .

In Vivo Studies

Several preclinical studies have evaluated the antitumor efficacy of this compound using xenograft models:

Clinical Implications

This compound is particularly relevant for treating cancers that are resistant to existing therapies, such as non-small cell lung cancer (NSCLC) that does not respond to EGFR inhibitors like erlotinib. Its dual inhibition of AXL and c-Met provides a therapeutic advantage by targeting multiple pathways involved in tumor growth and metastasis.

Case Studies

- NSCLC Treatment : In a study involving NSCLC patient-derived xenografts, the administration of this compound led to significant tumor regression compared to control groups. The compound's ability to overcome resistance mechanisms associated with EGFR inhibitors was highlighted .

- Breast Cancer Models : In models of breast cancer, this compound demonstrated not only reduced primary tumor growth but also a marked decrease in metastatic spread, suggesting its potential utility in advanced disease settings .

Pharmacokinetics and Administration

This compound is administered orally, with dosages ranging from 0.1 mg/kg to 500 mg/kg , depending on the specific therapeutic context and cancer type being treated . The pharmacokinetic profile indicates favorable absorption and distribution characteristics, supporting its use in clinical settings.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the efficacy of CEP-40783 in preclinical studies?

this compound has been tested in multiple in vitro and in vivo models:

- In vitro : AXL-transfected 293GT cells (IC50 = 0.26 nM) and GTL-16 gastric carcinoma cells (c-Met IC50 = 6 nM) are used to assess cellular potency .

- In vivo : Xenograft models include NCI-H1299 NSCLC (AXL inhibition), GTL-16 gastric carcinoma (c-Met inhibition), and orthotopic breast cancer models (MDA-MB-231-luc, 4T1-luc) for metastasis studies. Dose-dependent efficacy is observed at 3–30 mg/kg orally .

Methodological Note : Prioritize models with confirmed AXL/c-Met overexpression and use PK/PD studies to correlate target inhibition (e.g., phosphorylation assays) with tumor regression metrics .

Q. How is the kinase selectivity profile of this compound determined?

this compound’s selectivity is evaluated using kinome-wide profiling against 298 kinases. The S90 metric (fraction of kinases inhibited >90% at 1 µM) is critical, with this compound showing an S90 of 0.04, indicating high specificity . Methodological Note : Combine biochemical kinase assays with cellular thermal shift assays (CETSA) to validate target engagement and off-target effects .

Q. What biochemical assays are used to quantify this compound’s inhibitory activity against AXL and c-Met?

- Enzyme assays : Measure IC50 values using recombinant kinases (AXL IC50 = 7 nM; c-Met IC50 = 12 nM) .

- Cellular assays : Use phospho-specific ELISA or Western blotting to assess inhibition of AXL/c-Met phosphorylation in transfected or cancer cell lines .

Methodological Note : Include time-resolved assays to evaluate residence time, as this compound’s Type II mechanism leads to prolonged target binding (>120 min half-life) .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound in combination therapies?

- Synergy studies : In erlotinib-resistant NSCLC models, this compound (10–30 mg/kg) combined with erlotinib showed superior efficacy compared to monotherapy. Use factorial design experiments to identify synergistic doses .

- PK/PD integration : Monitor plasma exposure and tumor pharmacodynamics (e.g., c-Met phosphorylation in GTL-16 xenografts) to align dosing intervals with target suppression duration .

Q. What strategies address contradictory efficacy data across tumor models?

In Champions TumorGraft™ NSCLC models, this compound showed efficacy in 60% (3/5) of models but not universally. Key considerations:

- Biomarker stratification : Retrospectively analyze AXL/c-Met expression, phosphorylation status, and EMT markers (e.g., E-cadherin loss) to identify responsive subsets .

- Model heterogeneity : Use patient-derived xenografts (PDX) with diverse genetic backgrounds to replicate clinical variability .

Q. How does this compound overcome on-target resistance mutations in c-Met?

this compound exhibits activity against D1228X/Y1230X mutations (common after capmatinib/tepotinib resistance) in Ba/F3 cells. Molecular dynamics (MD) simulations suggest its extended residence time and interactions with solvent-front residues (e.g., G1163) enhance mutant kinase inhibition . Methodological Note : Pair in vitro mutagenesis screens with in vivo resistance models to identify tertiary mutations (e.g., G1163X + L1195F) that may arise post-treatment .

Q. What experimental approaches validate the Type II kinase inhibition mechanism of this compound?

- Structural studies : Resolve co-crystal structures of this compound bound to AXL/c-Met to confirm DFG-out conformation stabilization .

- Kinetic assays : Use surface plasmon resonance (SPR) or stop-flow fluorimetry to measure binding kinetics (kon/koff) and residence time .

Q. How to design a PK/PD study for this compound to bridge preclinical and clinical dosing?

- Preclinical : In NCI-H1299 xenografts, 10 mg/kg orally achieves >90% AXL inhibition for 48 hours. Use compartmental modeling to extrapolate human equivalent doses .

- Clinical translation : Incorporate biomarkers (e.g., plasma ctDNA for AXL/c-Met status) in phase I trials to monitor target modulation .

Q. Data Analysis and Interpretation

Q. How should researchers analyze tumor growth inhibition (TGI) data from this compound studies?

- Quantitative metrics : Calculate %TGI using the formula: [(1 – (ΔTreated/ΔControl)) × 100]. In EBC-1 xenografts, 10 mg/kg achieved >96% TGI .

- Statistical rigor : Apply mixed-effects models to account for inter-animal variability, especially in PDX/orthotopic models .

Q. What methods reconcile discrepancies between enzyme IC50 and cellular IC50 values?

this compound’s cellular IC50 (0.26 nM in 293GT cells) is 27-fold lower than enzyme IC50 (7 nM) due to prolonged residence time. Use cell permeability assays (e.g., PAMPA) and intracellular drug concentration measurements to explain potency shifts .

Properties

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCWHHYUMFGOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26F2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437321-24-8 | |

| Record name | CEP-40783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-40783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.